molecular formula C14H9Cl2FO3S B2639711 1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone CAS No. 344265-00-5

1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone

Cat. No.: B2639711
CAS No.: 344265-00-5
M. Wt: 347.18
InChI Key: YNJFHQYVPKZOKU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO3S/c15-9-1-6-12(13(16)7-9)14(18)8-21(19,20)11-4-2-10(17)3-5-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJFHQYVPKZOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone (CAS No. 344265-00-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a dichlorophenyl group and a fluorophenyl sulfonyl moiety, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects.

  • Molecular Formula : C14H9Cl2FO3S
  • Molecular Weight : 347.19 g/mol
  • Chemical Structure : The compound consists of a dichlorophenyl group attached to an ethanone backbone with a sulfonyl group linked to a fluorophenyl ring.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives tested .
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential use in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

Case Studies:

  • Cell Viability Studies : In studies involving breast cancer cell lines (MCF7), the compound demonstrated decreased viability while maintaining lower toxicity towards healthy cells (MCF10A). This selectivity suggests its potential as a safer alternative in cancer therapy .
    CompoundMCF7 Cell Viability (%)MCF10A Cell Viability (%)
    Control100100
    Compound A (1 µM)4080
    Compound B (10 µM)2976
  • Mechanism of Action : Molecular docking studies indicated that the compound binds effectively to DNA and topoisomerase II, which are critical targets in cancer treatment .

Neuroprotective Effects

The neuroprotective properties of the compound have also been investigated, particularly in models of neurodegenerative diseases.

Research Findings:

  • Neurochemical Profiling : Studies utilizing zebrafish models have shown that the compound can modulate neurotransmitter levels and exhibit protective effects against oxidative stress induced by seizures .
  • Potential Applications : These findings suggest that it could be developed into therapeutic agents for conditions such as epilepsy and other neurodegenerative disorders.

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H9Cl2FO3S
  • Molecular Weight : 347.19 g/mol
  • Boiling Point : Approximately 507.9 °C (predicted)
  • Density : 1.475 g/cm³ (predicted) .

Structure

The compound features a dichlorophenyl group and a fluorophenylsulfonyl moiety, contributing to its biological activity. The structural formula can be represented as follows:C14H9Cl2FO3S\text{C}_{14}\text{H}_{9}\text{Cl}_{2}\text{F}\text{O}_{3}\text{S}

Pharmacological Studies

1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone has been investigated for its pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities. Research indicates that derivatives of this compound may exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study demonstrated that compounds related to this compound showed promising results in reducing edema and pain in animal models. The compound exhibited a notable reduction in paw edema comparable to standard anti-inflammatory drugs such as indomethacin .

Anticancer Research

Recent investigations have focused on the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study: Antitumor Activity

In vitro studies revealed that derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to various biological targets. These studies provide insights into its potential interactions with proteins involved in disease pathways.

Findings from Molecular Docking

The docking simulations indicated that this compound binds effectively to target proteins associated with inflammation and cancer progression, suggesting its utility as a lead compound for further drug development .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant reduction in paw edema
AnalgesicPain relief comparable to indomethacin
AnticancerCytotoxic effects on MCF7 and A549 cell lines
Molecular DockingHigh binding affinity to target proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonyl vs. Sulfanyl Derivatives
  • Compound A: 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone CAS: N/A (Catalog #6647CK) Molecular Weight: 340.4 g/mol Key Difference: Replaces sulfonyl (-SO₂-) with sulfanyl (-S-), reducing electron-withdrawing effects. This may enhance membrane permeability but decrease stability . Application: Research use in molecular docking studies (e.g., antiviral activity screening) .
Phenoxy vs. Sulfonyl Substitutions
  • Compound B: 1-(2,4-Dichlorophenyl)-2-(2,4,5-Trichlorophenoxy)-1-ethanone O-Methyloxime CAS: 338391-97-2 Molecular Weight: 413.51 g/mol Key Difference: Replaces sulfonyl with a trichlorophenoxy group and introduces an oxime (-N-O-) moiety.

Structural Complexity and Heterocyclic Additions

Triazole-Containing Analogues
  • Compound C: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone CAS: N/A Key Feature: Incorporates a triazole ring and a thioether linkage, increasing steric bulk. This structural complexity may hinder enzyme binding compared to the target compound . Synthesis: Involves sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
Imidazole Derivatives
  • Compound D : Sertaconazole (FI-7045)
    • CAS : 99592-32-2
    • Molecular Formula : C₂₀H₁₅Cl₂FN₂OS
    • Key Feature : Contains a benzo[b]thienylmethyl ether and imidazole ring, conferring potent antifungal activity. Unlike the target compound, the imidazole group enables interactions with fungal cytochrome P450 enzymes .

Electronic and Steric Effects

Compound Key Substituent Electronic Effect Steric Impact
Target Compound 4-Fluorophenylsulfonyl Strong electron-withdrawing (-I) Moderate (planar sulfonyl group)
Compound A (Sulfanyl) 4-Fluorophenylsulfanyl Mild electron-donating (+M) Low (flexible -S- linkage)
Compound B (Trichlorophenoxy) 2,4,5-Trichlorophenoxy Electron-withdrawing (-I, -M) High (bulky Cl substituents)
Compound C (Triazole) Triazole-thioether Variable (depends on triazole) High (rigid heterocycle)

Antifungal Activity

  • Sertaconazole (Compound D) : Exhibits broad-spectrum antifungal activity (EC₅₀ values in µg/mL range) due to imidazole-mediated inhibition of ergosterol biosynthesis .

Antiviral Potential

  • Compound A : Similar sulfanyl-containing derivatives have been screened for anti-HIV-1 activity (e.g., EC₅₀ = 5.45 µg/mL in C8166 cells) .

Pesticidal Use

  • Compound B : Structural analogs with multiple chlorine atoms (e.g., bromuconazole, CAS 116255-48-2) are used as agricultural fungicides .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone?

Answer: The compound is typically synthesized via multi-step routes. A key intermediate, 1-(2,4-dichlorophenyl)ethanone, undergoes bromination followed by condensation with a sulfonyl-containing reagent (e.g., 4-fluorobenzenesulfonyl chloride). Friedel-Crafts acylation or nucleophilic substitution reactions are often employed. For example:

  • Bromination : The ethanone intermediate is brominated using Br₂ or N-bromosuccinimide (NBS) in the presence of a radical initiator .
  • Sulfonylation : The brominated intermediate reacts with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
BrominationNBS, AIBN, CCl₄, 80°C72%
Sulfonylation4-Fluorobenzenesulfonyl chloride, K₂CO₃, DMF, 60°C51%

Q. How is the molecular structure of this compound validated in academic research?

Answer: Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl and fluorophenyl groups) and the sulfonyl moiety (δ ~3.5 ppm for adjacent CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass data (e.g., [M+H]⁺ = 361.96) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 13.70 Å, b = 5.32 Å, c = 20.44 Å) confirm stereochemistry .

Q. What safety protocols are essential when handling this compound?

Answer: Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
  • Storage : Keep in sealed containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation?

Answer: Yield optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve sulfonyl group activation .
  • Temperature Control : Reactions at 60–80°C balance kinetics and decomposition .

Case Study : Substituting DMF with DMSO increased sulfonylation yield from 51% to 68% in analogous reactions .

Q. What computational methods are used to predict biological activity?

Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding affinity to targets (e.g., sterol 14α-demethylase for antifungal activity) .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate sulfonyl group electronegativity with inhibitory potency .

Example : Docking studies suggest the 4-fluorophenylsulfonyl group interacts with hydrophobic enzyme pockets via π-π stacking .

Q. How do crystallographic data resolve contradictions in stereochemical assignments?

Answer:

  • ORTEP Diagrams : Visualize bond angles and torsional strain (e.g., C-S-O bond angle = 106.5° confirms sulfonyl geometry) .
  • Packing Analysis : Identifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformers .

Q. What analytical challenges arise in quantifying trace impurities?

Answer:

  • HPLC-MS/MS : Detects impurities at ppm levels (e.g., residual brominated intermediates) .
  • Column Selection : Reverse-phase C18 columns resolve polar byproducts .
  • Calibration Standards : Use isotopically labeled analogs (e.g., ¹³C-ethanone) for accurate quantification .

Example : A 5% impurity of 1-(2,4-dichlorophenyl)-2-hydroxyethanone was detected via LC-MS (retention time = 8.2 min) .

Q. How does the sulfonyl group influence electrochemical properties?

Answer:

  • Cyclic Voltammetry (CV) : The sulfonyl group exhibits a reduction peak at -1.2 V (vs. Ag/AgCl), indicating electron-withdrawing effects .
  • DFT Calculations : HOMO-LUMO gaps (~4.3 eV) correlate with stability under oxidative conditions .

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